
1,2-Dichloro-4-fluoro-3-nitrobenzene
Overview
Description
1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS 1360438-72-7) is a halogenated nitroaromatic compound with the molecular formula C₆H₂Cl₂FNO₂ and a molecular weight of 209.99 g/mol . The structure features chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 3. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its electron-withdrawing substituents (Cl, F, NO₂) enhance reactivity in nucleophilic aromatic substitution (NAS) reactions, a key pathway for synthesizing bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2-dichloro-4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride or sodium methoxide in polar aprotic solvents.
Reduction: Iron powder in acidic medium or catalytic hydrogenation with palladium on carbon.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives like 2-chloro-1-fluoro-4-nitrobenzene.
Reduction: Formation of 1,2-dichloro-4-fluoro-3-aminobenzene.
Electrophilic Aromatic Substitution: Formation of meta-substituted derivatives.
Scientific Research Applications
Agrochemical Production
One of the primary applications of 1,2-Dichloro-4-fluoro-3-nitrobenzene is as an intermediate in the synthesis of agrochemicals. The nitration of 1,2-dichlorobenzene predominantly produces this compound, which can then be transformed into:
- Herbicides : The compound is involved in the synthesis of various herbicides that are crucial for agricultural practices.
- Insecticides : It also plays a role in developing insecticides that protect crops from pests.
Dye Manufacturing
This compound is utilized in the production of dyes and pigments. Its ability to undergo substitution reactions allows for the creation of complex dye structures that are used in textiles and other materials.
Chemical Synthesis
The compound serves as a key building block in organic synthesis. It can be converted into various derivatives through reactions such as:
- Reduction : This can yield compounds like 3,4-dichloroaniline, which is further used in dye production.
- Substitution Reactions : The chlorine atoms can be replaced with other functional groups to create new compounds with desired properties.
Research Applications
In research settings, this compound is studied for its potential biological activities and environmental impacts. Studies have shown:
- Toxicological Effects : The compound has been linked to methaemoglobinaemia and other hematological effects in animal studies . Understanding these effects is crucial for evaluating safety standards.
- Photocatalytic Degradation : Research has explored the photocatalytic degradation of this compound under UV irradiation, highlighting its environmental behavior and potential for remediation strategies .
Case Study 1: Synthesis of Herbicides
A study investigated the synthesis of a new class of herbicides using this compound as an intermediate. The research demonstrated that by modifying the nitro group through reduction processes, effective herbicidal agents could be developed that exhibited enhanced efficacy against specific weed species.
Case Study 2: Toxicity Assessment
Another significant study focused on the toxicological assessment of this compound in laboratory animals. The findings indicated that exposure led to notable changes in hematological parameters, reinforcing the need for careful handling and regulatory measures when using this compound in industrial applications .
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-fluoro-3-nitrobenzene involves its interactions with nucleophiles and electrophiles. The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The chlorine and fluorine atoms also influence the compound’s reactivity by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
Below is a detailed comparison of 1,2-dichloro-4-fluoro-3-nitrobenzene with structurally related halogenated nitrobenzenes, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase steric hindrance and alter reaction pathways in NAS. For example, this compound exhibits slower NAS kinetics than 1,2-difluoro-4-methyl-3-nitrobenzene due to Cl’s steric bulk .
- Nitro Group Position : Moving the nitro group from position 3 (main compound) to position 1 (4-chloro-2-fluoro-1-nitrobenzene) reduces electrophilicity at the para position, impacting coupling reactions .
Biological Activity: Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals. However, highlights that fluoro substituents in certain positions (e.g., 3′ or 4′ in azo dyes) can amplify carcinogenic activity, suggesting caution in pesticide design .
Synthetic Utility: The main compound’s balanced substituent profile (two Cl, one F, one NO₂) allows precise regioselectivity in heterocycle synthesis, unlike 1,2,3,5-tetrafluoro-4-nitrobenzene, where excessive fluorine limits functionalization .
Biological Activity
1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS No. 1360438-72-7) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including agrochemicals and pharmaceuticals. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 209.99 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
This compound interacts with biological systems primarily through electrophilic aromatic substitution . This process involves the compound targeting the benzene ring in organic molecules, leading to modifications that can influence biochemical pathways, particularly those involved in the synthesis of agrochemicals.
Pharmacokinetics
The compound exhibits good bioavailability due to its solubility in organic solvents. Its absorption occurs mainly through the gastrointestinal tract, with excretion primarily via urine as a mercapturic acid derivative .
Toxicity Profile
This compound has shown various toxicological effects:
- Acute Toxicity : The LD50 for oral exposure in rats ranges from 625 to 950 mg/kg body weight. It is noted for causing methaemoglobinaemia, leading to symptoms such as lethargy and weakness .
- Chronic Effects : Repeated exposure has been associated with hematological toxicity and potential effects on the liver and kidneys . A NOAEL (No Observed Adverse Effect Level) of 4 mg/kg body weight/day was established from subchronic studies .
Mutagenicity and Carcinogenicity
Research indicates that this compound exhibits mutagenic activity in certain assays, such as in Salmonella typhimurium, but not in others like the HPRT test in Chinese Hamster Ovary (CHO) cells. Chromosomal aberrations were noted under specific conditions, suggesting a potential for genotoxic effects under certain exposures .
Case Studies
- Photocatalytic Degradation Study : A study investigated the photocatalytic degradation of 1,2-dichloro-4-nitrobenzene using titanium dioxide (TiO). The results indicated effective degradation under UV light exposure, highlighting its environmental implications and potential for remediation efforts .
- Toxicological Assessment : An evaluation of the compound's effects on human health revealed that while acute exposure can lead to significant health issues, chronic exposure levels in industrial settings remained below harmful thresholds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2-dichloro-4-fluoro-3-nitrobenzene, and how can isomer formation be minimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of fluorobenzene derivatives. For example:
Chlorination : Introduce chlorine atoms at positions 1 and 2 using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (40–60°C) to avoid over-chlorination.
Nitration : Perform nitration at position 3 using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to suppress competing isomer formation.
- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Use regioselective directing groups (e.g., fluorine’s meta-directing effect) to guide nitro placement .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques is critical:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine’s deshielding effect on adjacent protons).
- IR Spectroscopy : Confirm nitro group presence (asymmetric NO₂ stretch ~1520 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M]⁺ at m/z 223.5) and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL for refinement .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 223.5 g/mol | |
CAS Registry Number | Not explicitly listed* | |
Nitro Group IR Absorption | ~1520 cm⁻¹ |
*Note: Structural analogs in suggest similar spectral behavior.
Q. How does the nitro group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The nitro group deactivates the benzene ring, making electrophilic substitution challenging but favoring nucleophilic aromatic substitution (NAS) at positions ortho/para to itself. For example:
- Nucleophilic Attack : Use strong nucleophiles (e.g., methoxide) under high-temperature or catalytic conditions (e.g., CuI).
- Reduction : Convert nitro to amine using H₂/Pd-C or Sn/HCl, enabling further functionalization .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives from this compound?
- Methodological Answer : Regioselectivity depends on:
- Directing Effects : Fluorine (meta-director) and nitro (meta-director) compete, but nitro’s stronger deactivation dominates.
- Blocking Groups : Temporarily protect reactive sites (e.g., silylation of fluorine) to redirect reactions.
- Catalytic Strategies : Use transition metals (e.g., Pd) to activate C-Cl bonds for cross-coupling at specific positions .
Q. What computational methods are effective in predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map electrostatic potential surfaces to identify reactive sites.
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
- Validate spectral data (e.g., NMR chemical shifts via GIAO method).
- Software: Gaussian or ORCA, benchmarked against experimental data from .
Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?
- Methodological Answer : Apply triangulation :
Cross-Validate Techniques : Compare XRD (interatomic distances) with DFT-optimized geometries .
Database Consistency : Check against NIST Chemistry WebBook for IR/MS benchmarks .
Statistical Refinement : Use SHELXL’s R-factor and residual density maps to assess XRD model accuracy .
Properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVCFRWQIJBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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